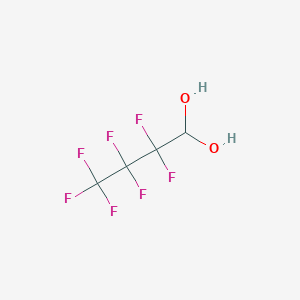
Heptafluorobutyraldehyde hydrate; tech.
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptafluorobutyraldehyde hydrate, tech (CAS 375-02-0), is a specialty product used for proteomics research applications . It is also known as 2,2,3,3,4,4,4-heptafluorobutanal .
Molecular Structure Analysis
The molecular structure of Heptafluorobutyraldehyde hydrate, tech conforms to the Proton NMR . The physical state of the compound depends on water and ethyl hemiacetal content .Physical And Chemical Properties Analysis
Heptafluorobutyraldehyde hydrate, tech appears colorless to white . It can exist in the form of crystals, a fused solid, or a clear liquid . The physical state depends on the water and ethyl hemiacetal content . The compound has a molecular weight of 200.055 and a density of 1.5±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Enantioseparation in Amino Acid Analysis
Heptafluorobutyraldehyde hydrate, through its derivative heptafluorobutyl chloroformate (HFBCF), has been utilized in enantioseparation of amino acids (AAs) by gas chromatography (GC). The HFBCF derivatives of DL-AAs demonstrated improved separation properties on a Chirasil-Val capillary column, indicating a significant potential for application in chiral AA analysis (Zahradníčková, Hušek, & Šimek, 2009).
Dissociation and Magnetic Resonance Studies
Proton and fluorine magnetic resonance of heptafluorobutyric acid in water were measured to estimate dissociation constants and study the effects of electrolytic dissociation and hydration, revealing critical information about the behavior of this compound in aqueous solutions (Hood & Reilly, 1958).
Synthesis of Tetrahydro-β-carbolines
Heptafluorobutyraldehyde hydrate, through its relative 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), has been used to promote the Pictet–Spengler reactions between tryptamine derivatives and aldehydes or activated ketones. This resulted in the efficient synthesis of tetrahydro-β-carbolines, highlighting its role in facilitating complex chemical reactions (Wang et al., 2014).
Bioconjugation and Chemical Biology
The formation of oximes and hydrazones, utilizing compounds like heptafluorobutyraldehyde hydrate, is a key reaction in various scientific fields, including polymer chemistry, biomaterials, and chemical biology. Recent developments in this field have led to faster reaction rates and increased versatility, making it an essential reaction in bioconjugation and related areas (Kölmel & Kool, 2017).
Combustion and Performance in Engine Fuels
Heptafluorobutyraldehyde hydrate's relative compounds, such as n-heptane, have been studied for their combustion and performance characteristics in Homogeneous Charge Compression Ignition (HCCI) engines. These studies provide insights into the combustion behavior of these compounds and their potential applications in improving engine efficiency and reducing emissions (Uyumaz, 2015).
Water Structural Transformation at Hydrophobic Interfaces
Heptafluorobutyraldehyde hydrate-related studies have investigated the role of hydrophobic hydration in biological processes like protein folding and ligand binding. These studies highlight the complex interactions between these compounds and water molecules, providing valuable insights into their behavior at molecular hydrophobic interfaces (Davis et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
2,2,3,3,4,4,4-heptafluorobutane-1,1-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F7O2/c5-2(6,1(12)13)3(7,8)4(9,10)11/h1,12-13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXAOYAGFDREMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60895191 |
Source


|
| Record name | 2,2,3,3,4,4,4-Heptafluorobutane-1,1-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60895191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,3,4,4,4-Heptafluorobutane-1,1-diol | |
CAS RN |
375-21-3 |
Source


|
| Record name | 2,2,3,3,4,4,4-Heptafluorobutane-1,1-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60895191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![10-Bromo-3-(4-chlorophenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione](/img/structure/B6363551.png)




